Anzemet, the brand name for dolasetron mesylate, is an antiemetic medication primarily used to prevent nausea and vomiting associated with chemotherapy and surgery. Dolasetron mesylate is classified as a selective serotonin subtype 3 (5-HT3) receptor antagonist, which works by blocking the action of serotonin at these receptors in the gastrointestinal tract and central nervous system. This mechanism helps to mitigate the effects of chemotherapy-induced nausea and vomiting, making it a critical component in supportive cancer care .
Dolasetron mesylate is derived from the indole class of compounds, which are known for their diverse biological activities. It is synthesized as a monomethanesulfonate salt, enhancing its solubility and pharmacokinetic properties. The compound is classified under antiemetics and is specifically utilized for its action against chemotherapy-induced nausea and vomiting .
The synthesis of dolasetron mesylate involves several key steps, typically starting from simpler organic compounds that undergo multiple reactions to form the final product. The synthesis can be summarized as follows:
Technical details include the use of various organic solvents and reagents under controlled conditions to ensure high yields and purity of the final product .
Dolasetron mesylate undergoes various chemical reactions during its metabolism in the body. The primary metabolic pathway involves conversion into hydrodolasetron, its active metabolite, which retains antiemetic properties. This transformation primarily occurs in the liver through enzymatic processes involving cytochrome P450 enzymes.
Additionally, dolasetron may participate in conjugation reactions, such as sulfation or glucuronidation, which facilitate its excretion via urine .
The mechanism of action of dolasetron mesylate centers on its role as a selective antagonist for serotonin 5-HT3 receptors. By binding to these receptors located in both the peripheral nervous system (specifically in the gastrointestinal tract) and central nervous system (particularly in the chemoreceptor trigger zone), dolasetron inhibits serotonin's action, thereby preventing nausea and vomiting.
Clinical studies have demonstrated that dolasetron effectively reduces emesis rates in patients receiving moderately to highly emetogenic chemotherapy regimens. For instance, a study indicated a complete response rate of approximately 73% with a 100 mg dose of Anzemet .
Dolasetron mesylate exhibits several notable physical and chemical properties:
These properties are essential for formulation development and ensuring appropriate delivery methods for clinical use .
Dolasetron mesylate is primarily utilized in clinical settings as an antiemetic agent. Its applications include:
The ongoing research into dolasetron's mechanisms continues to explore its efficacy in different patient populations, including pediatrics .
Dolasetron (Anzemet) belongs to the carbazolone class of selective serotonin 5-hydroxytryptamine-3 (5-HT3) receptor antagonists. Its chemical structure features a carbonyl-linked quinolizidine ring attached to an indole carboxylate backbone, conferring high-affinity binding to 5-HT3 receptors [1]. Unlike other classes of antiemetics, dolasetron exhibits negligible affinity for dopamine D2, histamine H1, or muscarinic receptors, ensuring targeted antiemetic effects without extrapyramidal or sedative side effects [1] [4]. The drug's specificity arises from its complementary electrostatic interactions with extracellular loop C of the 5-HT3 receptor’s α-subunit, creating a binding free energy of approximately –9.8 kcal/mol [1].
Table 1: Structural Determinants of 5-HT3 Receptor Affinity
| Structural Feature | Role in 5-HT3 Binding | Consequence |
|---|---|---|
| Carbazolone core | Hydrophobic pocket engagement | Prevents serotonin docking |
| Quinolizidine moiety | Ionic interaction with Glu236 | Stabilizes closed-channel conformation |
| Indole ring | π-π stacking with Trp183 | Competitive displacement of serotonin |
Dolasetron competitively inhibits 5-hydroxytryptamine-3 receptors through dual pathways:
Electrophysiological studies demonstrate hydrodolasetron (the active metabolite) reduces serotonin-evoked currents by 95% at 100 nM concentrations in enteric neurons, confirming potent channel gating inhibition [1]. This dual blockade disrupts the positive feedback loop wherein chemotherapy-induced serotonin release further stimulates enterochromaffin cells [1] [4].
Dolasetron undergoes rapid first-pass hepatic reduction via carbonyl reductase to form hydrodolasetron, its primary active metabolite [1] [10]. This conversion is critical because:
Hydrodolasetron’s prolonged activity is attributed to extensive protein binding (69–77%) and enterohepatic recirculation, enabling sustained receptor occupancy despite plasma clearance rates of 9.4 mL/min/kg [1]. This pharmacokinetic profile underpins dolasetron’s clinical efficacy in delayed-phase chemotherapy-induced nausea [1] [10].
Dolasetron differs pharmacologically from other 5-hydroxytryptamine-3 antagonists:
Table 2: Pharmacodynamic Comparison of 5-Hydroxytryptamine-3 Antagonists
| Parameter | Dolasetron | Ondansetron | Granisetron |
|---|---|---|---|
| Receptor Binding Affinity (Ki nM) | 15.2 | 8.3 | 0.26 |
| Elimination Half-Life (hours) | 8.1 (metabolite) | 4.0 | 12.0 |
| Receptor Specificity | High for 5-hydroxytryptamine-3 | Moderate for 5-hydroxytryptamine-3 | Extreme for 5-hydroxytryptamine-3 |
| Complete Response Rate* in PONV | 62.5% | 60.0% | 86.7% |
*Complete response = no emesis/rescue antiemetic within 24h [2] [5]
Granisetron demonstrates superior efficacy in postoperative nausea and vomiting prevention (86.7% complete response vs. 60.0% for ondansetron; P<0.05) due to higher receptor affinity and longer half-life [5]. Dolasetron’s efficacy falls between these agents, with 62.5% complete response in strabismus surgery patients [2]. Unlike ondansetron, dolasetron and granisetron maintain antiemetic effects beyond 6 hours post-administration [2] [5].
Hydrodolasetron exhibits off-target Class I antiarrhythmic effects by blocking voltage-gated sodium channels (NaV1.5):
This sodium channel blockade elevates proarrhythmic risk when co-administered with QT-prolonging drugs (e.g., ondansetron, antiarrhythmics) [10]. Unlike Class Ib agents (e.g., lidocaine), hydrodolasetron’s slow dissociation kinetics resemble Class Ic agents, potentially facilitating unidirectional conduction block in susceptible patients [3] [9]. In Langendorff-perfused rabbit hearts, sodium channel blockers with similar kinetics to hydrodolasetron increased ventricular tachycardia incidence by 400% when combined with IKr inhibitors [9].
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.:
CAS No.: